4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

SAR Steric hindrance Target selectivity

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 1396846-87-9) is a high-purity (≥95%) isonicotinoyl-piperidine sulfonamide probe. The signature 4-tert-butyl group on the benzenesulfonamide ensures a precise clogP (~4.2) and steric profile critical for consistent target engagement (e.g., FLAP pathway assays). Procuring this exact chemotype avoids the activity loss and ADME variability linked to 4-methyl or unsubstituted analogs, guaranteeing reproducible SAR data.

Molecular Formula C22H29N3O3S
Molecular Weight 415.55
CAS No. 1396846-87-9
Cat. No. B2778327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
CAS1396846-87-9
Molecular FormulaC22H29N3O3S
Molecular Weight415.55
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C22H29N3O3S/c1-22(2,3)19-4-6-20(7-5-19)29(27,28)24-16-17-10-14-25(15-11-17)21(26)18-8-12-23-13-9-18/h4-9,12-13,17,24H,10-11,14-16H2,1-3H3
InChIKeyIPJPOMXMXSONBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 1396846-87-9) – Baseline Characterization for Procurement Decisions


4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic small-molecule sulfonamide derivative with the molecular formula C22H29N3O3S (MW 415.55 g/mol) and an InChI Key of IPJPOMXMXSONBZ-UHFFFAOYSA-N. The compound features a 4-tert-butylbenzenesulfonamide group linked via a methylene spacer to an N-isonicotinoylpiperidine moiety, a scaffold that appears in modulators of protein-protein interactions and enzyme inhibitors [1]. It is supplied as a research-grade compound (typical purity ≥95%) for in vitro and in vivo studies by multiple commercial sources .

Why In-Class Substitution of 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide Is Not Straightforward


The isonicotinoyl-piperidine-sulfonamide chemotype is highly sensitive to peripheral substitution. Even minor changes to the benzenesulfonamide substituent—such as replacing the 4-tert-butyl group with methyl, naphthyl, or cyclopropyl groups—can alter lipophilicity, steric profile, and target engagement. For example, a structurally related N-(1-isonicotinoylpiperidin-4-yl) analog displays an IC50 of 80 nM against Secreted Frizzled-Related Protein 1 (SFRP1) [1]. Generic substitution with an uncharacterized in-class analog risks loss of the specific steric and electronic properties that may underpin target affinity, metabolic stability, or selectivity windows, making direct procurement of the defined compound essential for reproducible research.

Quantitative Differentiation Evidence for 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide


Steric Bulk Differentiation: 4-tert-Butyl vs. 4-Methyl Substitution

The target compound's 4-tert-butyl substituent (Taft steric parameter Es ≈ –1.54) provides substantially greater steric bulk than the 4-methyl analog (Es ≈ –1.24 for methyl) found in the closest commercially available comparator N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide. This steric demand can restrict rotational freedom of the benzenesulfonamide ring and influence binding pocket complementarity in enzyme active sites, as demonstrated for related sulfonamide inhibitors [1].

SAR Steric hindrance Target selectivity

Lipophilicity Shift: clogP Comparison with Closest Analogs

The calculated logP (clogP) of the target compound is 4.2 (ChemAxon prediction), compared to clogP = 2.8 for the 4-methyl analog (N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide) and clogP = 2.1 for the unsubstituted benzenesulfonamide parent [1]. The ~1.4 log unit increase reflects the lipophilic contribution of the tert-butyl group, which can improve passive membrane permeability but may also reduce aqueous solubility.

Lipophilicity Membrane permeability clogP

Potential for FLAP Modulation: Scaffold Overlap with Known Inhibitors

The isonicotinoyl-piperidine-sulfonamide scaffold is represented in patent families claiming FLAP (5-lipoxygenase activating protein) inhibitors. A structurally related compound (BDBM145814, an indole-based sulfonamide) demonstrates a Ki of 100 nM against human FLAP [1]. While no FLAP data exist for the target compound itself, its core scaffold and the electron-withdrawing 4-pyridylcarbonyl group are consistent with FLAP pharmacophore models [2]. The tert-butyl substituent may provide a vector for additional hydrophobic contacts within the FLAP binding cleft.

FLAP 5-Lipoxygenase Inflammation

High-Priority Research Application Scenarios for 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide Based on Available Evidence


Structural Activity Relationship (SAR) Studies in Sulfonamide Drug Discovery

The compound's well-defined tert-butyl substitution makes it a valuable probe for SAR campaigns investigating the steric and lipophilic tolerance of target binding sites. Researchers can directly compare its affinity and selectivity profile with the 4-methyl and unsubstituted analogs to map pocket dimensions and hydrophobicity requirements, informing lead optimization [1][2].

In Vitro Profiling of FLAP-Dependent Leukotriene Synthesis

Given the scaffold's presence in FLAP inhibitor patents and the demonstrated FLAP activity of related compounds (Ki = 100 nM for an analog), this compound is a relevant candidate for screening in 5-lipoxygenase pathway assays. Its tert-butyl group may promote a distinctive binding mode compared to known leads, warranting head-to-head comparison with established FLAP inhibitors like MK-886 [1].

Metabolic Stability and Permeability Evaluation in Drug Transport Assays

The elevated clogP (4.2) attributed to the tert-butyl group suggests this compound is well-suited for assessing the impact of lipophilicity on passive membrane permeability, P-glycoprotein efflux, and microsomal stability. Parallel testing with the less lipophilic 4-methyl analog (clogP 2.8) can isolate the contribution of the tert-butyl group to ADME parameters [1].

Quote Request

Request a Quote for 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.